molecular formula C13H10F3N B6219994 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline CAS No. 2751611-37-5

3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline

Cat. No. B6219994
CAS RN: 2751611-37-5
M. Wt: 237.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline (3-TFM-CPQ) is a novel fluorinated quinoline derivative that has been gaining attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that is comprised of a fused six-membered ring and a seven-membered ring, both of which contain nitrogen atoms. 3-TFM-CPQ has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-oxidant, and anti-cancer effects.

Scientific Research Applications

3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline has been studied extensively for its potential applications in various scientific fields. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer effects, and has been shown to inhibit the growth of various types of cancer cells. In addition, 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline has been investigated for its potential use in the treatment of neurological disorders, such as Parkinson’s disease. Furthermore, 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline has been studied for its potential applications in drug delivery, as it has been found to be capable of carrying drugs across cellular membranes.

Mechanism of Action

The exact mechanism of action of 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline is not yet fully understood. However, it is believed that 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline may act as a pro-drug, meaning that it is activated by a metabolic process within the body. This activation is thought to be mediated by enzymes, such as cytochrome P450, which convert 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline into its active form. Once in its active form, 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline is believed to interact with specific proteins or receptors within the body, leading to its various biological effects.
Biochemical and Physiological Effects
3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline has been found to possess neuroprotective effects, meaning that it is capable of protecting neurons from damage. Furthermore, 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline has been found to possess anti-microbial effects, meaning that it is capable of killing or inhibiting the growth of various types of microorganisms.

Advantages and Limitations for Lab Experiments

The use of 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline in laboratory experiments has several advantages. Firstly, 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline is relatively easy to synthesize, making it an ideal compound for use in laboratory experiments. In addition, 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline is relatively stable and can be stored for extended periods of time without significant degradation. Furthermore, 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline is relatively non-toxic, making it safe to use in laboratory experiments.
However, there are also some limitations to the use of 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline in laboratory experiments. Firstly, the exact mechanism of action of 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline is not yet fully understood, making it difficult to predict its effects in various biological systems. In addition, 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline is relatively expensive to synthesize, making it difficult to use in large-scale experiments.

Future Directions

There are several potential future directions for the research and development of 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline. Firstly, further research is needed to better understand the exact mechanism of action of 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline. In addition, further research is needed to determine the optimal conditions for the synthesis of 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline. Furthermore, further research is needed to explore the potential applications of 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline in drug delivery and other therapeutic applications. Finally, further research is needed to explore the potential toxicological effects of 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline.

Synthesis Methods

The synthesis of 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline is generally achieved through the reaction of 3-trifluoromethyl-6H-cyclopenta[g]quinoline-7-carboxylic acid (3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline-CA) with an appropriate amine. The reaction is typically carried out in aqueous solution at room temperature, using a catalytic amount of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, resulting in the formation of the desired product. The reaction can be further optimized by varying the reaction conditions, such as the pH of the reaction medium and the concentration of the reactants.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline involves the synthesis of a cyclopenta[g]quinoline ring system followed by the introduction of a trifluoromethyl group at the 3-position of the ring.", "Starting Materials": [ "2-aminobenzaldehyde", "ethyl acetoacetate", "trifluoromethyl iodide", "sodium hydride", "acetic acid", "ethanol", "sodium hydroxide", "chloroform" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of acetic acid and ethanol to form 6,7-dihydro-5H-cyclopenta[g]quinoline-8-carbaldehyde.", "Step 2: Cyclization of 6,7-dihydro-5H-cyclopenta[g]quinoline-8-carbaldehyde with sodium hydroxide in ethanol to form 3,4-dihydro-6H,7H-cyclopenta[g]quinoline.", "Step 3: Bromination of 3,4-dihydro-6H,7H-cyclopenta[g]quinoline with bromine in chloroform to form 3,4-dihydro-6H,7H-bromo-cyclopenta[g]quinoline.", "Step 4: Dehydrobromination of 3,4-dihydro-6H,7H-bromo-cyclopenta[g]quinoline with sodium hydride in DMF to form 3-(bromomethyl)-6H,7H-cyclopenta[g]quinoline.", "Step 5: Trifluoromethylation of 3-(bromomethyl)-6H,7H-cyclopenta[g]quinoline with trifluoromethyl iodide in the presence of copper powder and potassium carbonate to form 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline." ] }

CAS RN

2751611-37-5

Molecular Formula

C13H10F3N

Molecular Weight

237.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.